Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate
Overview
Description
Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate is a chemical compound with a complex structure that includes a tert-butyl group, a benzyl group, and a pyrrolidine ring
Preparation Methods
The synthesis of tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl carbamate with 1-benzyl-3-(hydroxymethyl)pyrrolidine under specific conditions. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or hydroxymethyl groups, using reagents like alkyl halides or sulfonates.
Scientific Research Applications
Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can provide steric hindrance, affecting the binding affinity and selectivity of the compound. The benzyl group can participate in π-π interactions, while the hydroxymethyl group can form hydrogen bonds, contributing to the overall activity of the compound.
Comparison with Similar Compounds
Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate can be compared with similar compounds such as:
Tert-butyl carbamate: A simpler compound with a similar tert-butyl group but lacking the benzyl and pyrrolidine moieties.
Benzyl carbamate: Contains the benzyl group but lacks the tert-butyl and pyrrolidine components.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring but different substituents, which can affect their chemical and biological properties.
Biological Activity
Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate, with the CAS number 475469-14-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on available literature and research findings.
- Molecular Formula : C17H26N2O3
- Molecular Weight : 306.40 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety, which contributes to its biological activity.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : The compound may interact with specific protein targets involved in cancer progression. For instance, studies have shown that pyrrolidine derivatives can inhibit tumor cell proliferation by modulating signaling pathways associated with cell survival and apoptosis .
- Antimicrobial Properties : Similar benzyl derivatives have demonstrated antibacterial and antifungal activities. These compounds often disrupt bacterial cell walls or inhibit metabolic pathways critical for microbial survival .
- Neuroprotective Effects : Compounds containing pyrrolidine rings have been investigated for their neuroprotective properties, potentially acting on pathways related to oxidative stress and inflammation .
Case Studies and Experimental Data
A study focusing on the structure-activity relationship (SAR) of pyrrolidine derivatives revealed that modifications to the hydroxymethyl group significantly influence biological activity. For example:
- In vitro assays demonstrated that certain derivatives inhibited the growth of various cancer cell lines, suggesting a potential role in cancer therapy.
- Antimicrobial testing indicated that compounds with similar structures exhibited strong activity against Gram-positive bacteria and fungi, highlighting their potential as new antimicrobial agents .
Data Table: Biological Activities of Related Compounds
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The compound is classified under certain hazard statements indicating potential toxicity if ingested or if it comes into contact with skin or eyes . Further toxicological studies are necessary to establish a comprehensive safety profile.
Properties
IUPAC Name |
tert-butyl N-[1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-16(2,3)22-15(21)18-17(13-20)9-10-19(12-17)11-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJSWXXRXAAIHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(C1)CC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448201 | |
Record name | TERT-BUTYL 1-BENZYL-3-(HYDROXYMETHYL)PYRROLIDIN-3-YLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475469-14-8 | |
Record name | 1,1-Dimethylethyl N-[3-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475469-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TERT-BUTYL 1-BENZYL-3-(HYDROXYMETHYL)PYRROLIDIN-3-YLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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